One area of research focuses on understanding the biological functions and mechanisms of 2-OPC. Studies have investigated its role in various cellular processes, including:
Research is also exploring the potential applications of 2-OPC in various fields, including:
2-Stearoyl-sn-glycero-3-phosphocholine is a phospholipid belonging to the class of lysophosphatidylcholines. It is characterized by the presence of a stearoyl group, which is an 18-carbon saturated fatty acid, at the sn-2 position of the glycerol backbone. The chemical formula for 2-stearoyl-sn-glycero-3-phosphocholine is , and it has a molecular weight of approximately 500.65 g/mol. This compound plays a significant role in cellular membranes and is involved in various biological processes, including cell signaling and membrane fluidity .
2-Stearoyl-sn-glycero-3-phosphocholine exhibits various biological activities:
The synthesis of 2-stearoyl-sn-glycero-3-phosphocholine can be achieved through several methods:
2-Stearoyl-sn-glycero-3-phosphocholine has several applications across different fields:
Interaction studies involving 2-stearoyl-sn-glycero-3-phosphocholine have revealed its role in various biological contexts:
Several compounds share structural similarities with 2-stearoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains palmitoyl group at sn-1 position | Different fatty acid composition affects properties |
1-Oleoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains oleoyl group at sn-1 position | Unsaturated fatty acid influences membrane fluidity |
1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine | Contains myristoyl group at sn-1 position | Shorter acyl chain impacts membrane characteristics |
2-Octadecanoyl-sn-glycero-3-phosphocholine | Similar structure but with octadecanoyl | Variations in acyl chain length affect functionality |
These compounds illustrate how variations in acyl chain length and saturation can significantly influence the physical and biological properties of phospholipids, highlighting the unique role of 2-stearoyl-sn-glycero-3-phosphocholine in biological systems .
LPCAT enzymes catalyze the reacylation of lysophosphatidylcholine (Lyso-PC) to phosphatidylcholine (PC), a key step in the Lands cycle. Four LPCAT isoforms (LPCAT1–4) exhibit distinct substrate specificities and tissue distributions:
2-Stearoyl-sn-glycero-3-phosphocholine is synthesized via LPCAT1 or LPCAT2, which preferentially incorporate saturated fatty acids like stearate (C18:0) at the sn-2 position. Structural studies reveal that LPCAT1’s active site accommodates bulky saturated chains through hydrophobic interactions, while LPCAT3 favors polyunsaturated chains due to a larger substrate-binding pocket . This specificity ensures that 18:0 Lyso-PC is predominantly generated in tissues rich in saturated phospholipids, such as myocardial cells .
The Lands cycle remodels PC by deacylation and reacylation:
Notably, acyl chain positional isomerism (e.g., sn-1 vs. sn-2 stearoyl) impacts membrane properties. Molecular dynamics simulations show that sn-2 stearoyl-PC induces greater lipid disorder than sn-1 variants due to steric clashes with neighboring phospholipids .
Lp-PLA₂ (PLA2G7) hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating proinflammatory Lyso-PCs. While Lp-PLA₂ typically acts on oxidized polyunsaturated acyl chains (e.g., oxo-18:2), it can also process saturated Lyso-PC under oxidative stress conditions . 2-Stearoyl-sn-glycero-3-phosphocholine’s role in inflammation is twofold:
Lp-PLA₂ inhibition reduces 18:0 Lyso-PC levels in plasma, correlating with decreased endothelial dysfunction in murine models .
sLPC demonstrates concentration-dependent effects on PKC activity, a phenomenon observed in endothelial cells and macrophages. At lower concentrations (1–10 μM), sLPC enhances PKC activation, while higher concentrations (>20 μM) suppress its activity [2]. This biphasic regulation correlates with temporal changes in nuclear factor-kappa B (NF-κB) activation, where early PKC-driven NF-κB signaling (1–2 hours) promotes chemokine expression, such as monocyte chemoattractant protein-1 (MCP-1) [2]. The transient nature of this activation suggests a feedback mechanism that prevents sustained inflammatory responses.
sLPC induces calcium influx in primary sensory neurons and macrophages, which synergizes with PKC activation to amplify downstream signals [5] [3]. In macrophages, sLPC-triggered calcium mobilization via transient receptor potential melastatin 7 (TRPM7) channels enhances adenosine release, a process dependent on calmodulin signaling [3]. This calcium-PKC axis also modulates connexin-43 phosphorylation, potentially regulating intercellular communication during inflammatory events [3].
PKC activation by sLPC primes cells for NF-κB-mediated transcription of pro-inflammatory genes. However, prolonged exposure to sLPC downregulates this pathway, illustrating its role as a contextual immune modulator [2]. This dual regulation may explain sLPC’s capacity to suppress lipopolysaccharide (LPS)-induced high-mobility group box 1 (HMGB1) release in macrophages, a critical mediator of late sepsis [4].
sLPC robustly activates AMPK in macrophages, as evidenced by dose- and time-dependent phosphorylation of AMPKα1 and its downstream target acetyl-CoA carboxylase (ACC) [1] [4]. This activation enhances phagocytic capacity, with sLPC-treated macrophages showing a 2.5-fold increase in Escherichia coli uptake [1]. Pharmacological inhibition of AMPK (e.g., compound C) or siRNA-mediated AMPKα1 knockdown abolishes this effect, confirming AMPK’s central role [1].
AMPK activation by sLPC intersects with p38 mitogen-activated protein kinase (MAPK) signaling. sLPC induces p38 phosphorylation in an AMPK-dependent manner, and inhibition of either pathway reduces bacterial clearance [1]. In vivo studies demonstrate that sLPC administration increases AMPK and p38 activity in murine lungs, correlating with enhanced phagocytosis in bronchoalveolar lavage cells [1].
sLPC triggers mitochondrial membrane potential (Δψm) hyperpolarization and ATP synthesis in bone marrow-derived macrophages (BMDMs) [3]. This metabolic shift depends on prostaglandin E2 (PGE2)-mediated cAMP/protein kinase A (PKA) signaling, which activates liver kinase B1 (LKB1)/AMPK pathways [3]. The resultant ATP surge facilitates adenosine production via ectonucleotidases, creating an anti-inflammatory feedback loop [3].
sLPC binds to the G2A receptor, which physically associates with adenosine A2B receptors on macrophage membranes [3]. This heteromeric complex transduces signals that promote adenosine release, a process abolished in G2A or A2B knockout cells [3]. The adenosine generated suppresses chemotaxis under baseline conditions but enhances directed migration when extracellular adenosine is depleted [3].
G2A activation by sLPC increases intracellular magnesium ([Mg^2+^]i) via TRPM7 channels, concomitant with calcium influx [3]. Magnesium potentiates mitochondrial ATP production, while calcium/calmodulin signaling regulates equilibrative nucleoside transporter 1 (ENT1)-mediated adenosine efflux [3]. This dual-ion signaling mechanism enables fine-tuned control of purinergic signaling during inflammation.
sLPC upregulates netrin-1 secretion in macrophages, which synergizes with adenosine to activate A2B receptor-mediated anti-inflammatory pathways [3]. Under hypoxic or acidotic conditions—common in inflamed tissues—sLPC amplifies adenosine release by 40–60%, suggesting a protective role in ischemia-reperfusion injury and sepsis [3].